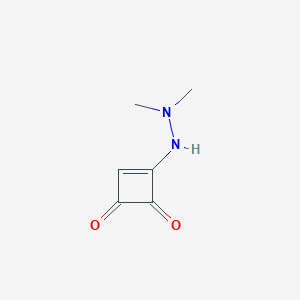
3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione is an organic compound with a unique structure that includes a cyclobutene ring and a dimethylhydrazinyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with 2,2-dimethylhydrazine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The reaction mixture is usually heated to facilitate the formation of the desired compound .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
化学反応の分析
Types of Reactions
3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The dimethylhydrazinyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutene-1,2-dione derivatives, while reduction can produce hydrazine derivatives .
科学的研究の応用
3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties
作用機序
The mechanism of action of 3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry .
類似化合物との比較
Similar Compounds
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Used in the synthesis of dyes and other organic compounds.
Uniqueness
3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione is unique due to its dimethylhydrazinyl group, which imparts distinct chemical properties and reactivity compared to other cyclobutene derivatives. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
128628-24-0 |
|---|---|
分子式 |
C6H8N2O2 |
分子量 |
140.14 g/mol |
IUPAC名 |
3-(2,2-dimethylhydrazinyl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C6H8N2O2/c1-8(2)7-4-3-5(9)6(4)10/h3,7H,1-2H3 |
InChIキー |
UXPWWOLLCBDNGV-UHFFFAOYSA-N |
正規SMILES |
CN(C)NC1=CC(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




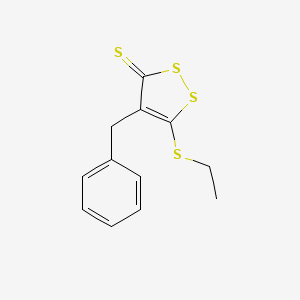
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)

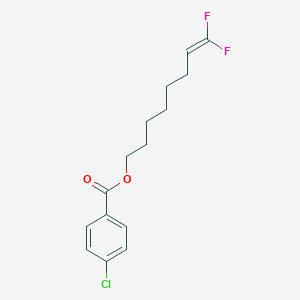
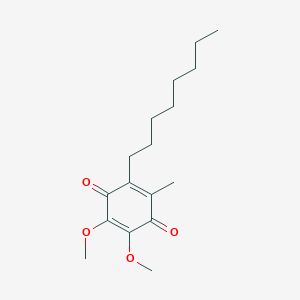

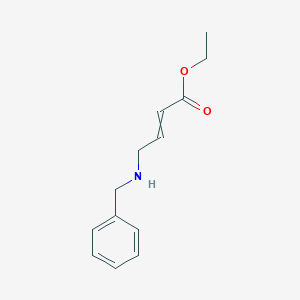
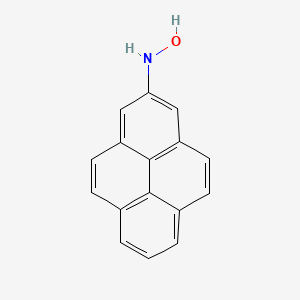
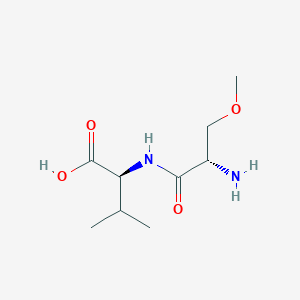
![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
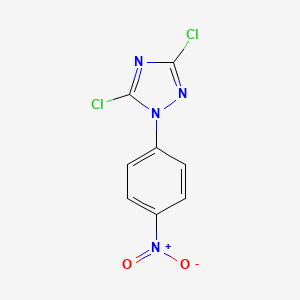
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
